3-Amino-4-(phenylamino)benzoic acid

概要

説明

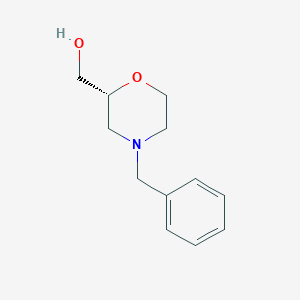

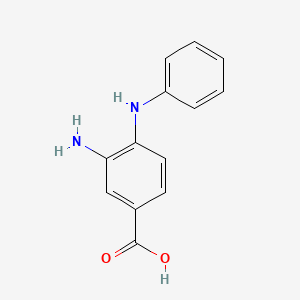

“3-Amino-4-(phenylamino)benzoic acid” is a chemical compound with the molecular formula C13H12N2O2 . It is related to benzoic acid, which is an aromatic compound with a faintly pleasant odor .

Molecular Structure Analysis

The molecular weight of “3-Amino-4-(phenylamino)benzoic acid” is 228.25 g/mol . The InChI string is InChI=1S/C13H12N2O2/c14-11-8-9 (13 (16)17)6-7-12 (11)15-10-4-2-1-3-5-10/h1-8,15H,14H2, (H,16,17) . The Canonical SMILES string is C1=CC=C (C=C1)NC2=C (C=C (C=C2)C (=O)O)N .

Physical And Chemical Properties Analysis

The density of “3-Amino-4-(phenylamino)benzoic acid” is 1.34g/cm3 . The boiling point is 441ºC at 760 mmHg . Unfortunately, the melting point is not available .

科学的研究の応用

Anti-Inflammatory and Analgesic Effects

A series of novel 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects . The compounds were tested in vivo using the carrageenan-induced rat paw edema method and acetic acid induced writhing test in mice .

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies were carried out on these compounds . The regression models derived with QSAR analysis displayed the significant influence of 3D molecular descriptors on the biological activity of the compounds .

Antioxidant Activity

3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized and screened for their antioxidant activity . DPPH and ABTS evaluation procedures were employed to assess the antioxidant activity .

Cytotoxicity Studies

The synthesized compounds were studied for their cytotoxicity against the HeLa cervical cancer cell line . Among the synthesized derivatives, the compound 3d showed the maximum inhibition and displayed a better activity than the standard drug .

Molecular Docking

Molecular docking studies were carried out on these compounds . The compound 3d exhibited better glide and E model scores when docked with HDAC8 using the GLIDE program .

Synthesis of N-(3-Amino-4-methylphenyl)benzamide

A continuous flow process was developed to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as starting material and benzoic anhydride as acylating agent .

作用機序

Target of Action

3-Amino-4-(phenylamino)benzoic acid is a derivative of anthranilic acid, which has been used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and meclofenamates . These drugs are known to target enzymes such as cyclooxygenase (COX), which play a key role in the inflammatory response .

Mode of Action

It is known that molecules with a quinone moiety at the center, like this compound, display promising biological action due to their redox possibilities to create semiquinone radicals by bioreduction . This process can accelerate intracellular hypoxic conditions in cells .

Biochemical Pathways

It is known that most aromatic compounds, including this one, are produced via the shikimate pathway . In Streptomyces griseus, a similar compound, 3-Amino-4-hydroxy benzoic acid (3,4-AHBA), is produced through a two-step catalyzed reaction from L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP) .

Pharmacokinetics

These groups could potentially affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion .

Result of Action

Similar compounds have shown anti-inflammatory and analgesic effects . These effects are likely due to the inhibition of enzymes involved in the inflammatory response, such as COX .

Action Environment

The action of 3-Amino-4-(phenylamino)benzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body. Additionally, the presence of other compounds or drugs can affect the metabolism and excretion of the compound .

特性

IUPAC Name |

3-amino-4-anilinobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-11-8-9(13(16)17)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,15H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSRJZNYVRVFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354451 | |

| Record name | 3-Amino-4-phenylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-(phenylamino)benzoic acid | |

CAS RN |

55296-17-8 | |

| Record name | 3-Amino-4-phenylamino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)